Constitutional Isomerism vs. SRPIN340: Identical Molecular Formula, Divergent Biological Target Space
CAS 885949-76-8 and SRPIN340 (CAS 218156-96-8) share the exact molecular formula C₁₈H₁₈F₃N₃O (MW 349.35) but are constitutional isomers with fundamentally different core scaffolds. The target compound is a benzoylpiperazine: a piperazine ring N1-substituted with a 4-aminobenzoyl group and N4-substituted with a 4-trifluoromethylphenyl group. SRPIN340 is an isonicotinamide bearing an N-(2-piperidinyl-5-trifluoromethylphenyl) substituent—it contains a piperidine ring, not piperazine, and an isonicotinamide rather than a benzoylpiperazine core [1]. This scaffold divergence produces entirely distinct biological target profiles: SRPIN340 is a well-characterized, ATP-competitive SRPK1 inhibitor (Ki = 0.89 μM, IC₅₀ = 0.14 μM against mSRPK1) with >10-fold selectivity over SRPK2 and no activity against Clk1, Clk4, or 143 other kinases tested . The benzoylpiperazine scaffold of the target compound, by contrast, belongs to the GlyT1 inhibitor pharmacophore class, where the prototypical benzoylpiperazine hit (compound 7 in Pinard et al.) inhibited GlyT1 with an IC₅₀ of 15 nM and >300-fold selectivity over GlyT2 [2]. These two compounds, despite being isomeric, occupy entirely non-overlapping target spaces. Any procurement or assay design that conflates them based on molecular formula alone will produce meaningless results [1].
| Evidence Dimension | Scaffold class and primary biological target |
|---|---|
| Target Compound Data | Benzoylpiperazine scaffold; GlyT1 inhibitor pharmacophore class (class-level inference); free 4-NH₂ synthetic handle present |
| Comparator Or Baseline | SRPIN340 (CAS 218156-96-8): Isonicotinamide-piperidine scaffold; SRPK1 inhibitor (Ki = 0.89 μM; IC₅₀ = 0.14 μM mSRPK1); no free primary amine |
| Quantified Difference | Different core scaffold (piperazine vs. piperidine; benzoyl vs. isonicotinamide); non-overlapping primary target (GlyT1 class vs. SRPK1); presence vs. absence of free -NH₂ handle |
| Conditions | Structural comparison by InChI and scaffold analysis; SRPIN340 data from in vitro kinase assays (ATP-competitive, recombinant mSRPK1/mSRPK2, 143-kinase counter-screen panel) |
Why This Matters
Procurement of the correct isomer is non-negotiable: the two compounds cannot substitute for each other in any target-based assay, and ordering by molecular formula alone risks receiving the inactive isomer for the intended target.
- [1] PubChem structural comparison: SRPIN340 (CID 9958406, isonicotinamide-piperidine) vs. target compound (benzoylpiperazine scaffold). Both C₁₈H₁₈F₃N₃O, different InChI keys and scaffold topologies. View Source
- [2] Pinard E, Alberati D, Borroni E, et al. Discovery of benzoylpiperazines as a novel class of potent and selective GlyT1 inhibitors. Bioorg Med Chem Lett. 2008;18(18):5134-5139. Hit compound 7: GlyT1 IC₅₀ = 15 nM, >300-fold selectivity over GlyT2. View Source
